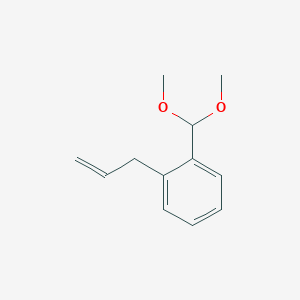
1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene typically involves the alkylation of a benzene derivative with appropriate reagents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring, such as halogenation using halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts (aluminum chloride).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases. It may act as a lead compound for the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals. Its unique aromatic properties make it valuable in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Anethole: Anethole is an anisole derivative with a similar structure, characterized by a methoxy group and a prop-1-en-1-yl group attached to a benzene ring. It is a major constituent of the oils of anise, star anise, and fennel.
Estragole: Estragole is another anisole derivative with a methoxy group and a prop-2-en-1-yl group attached to a benzene ring. It is found in the essential oils of tarragon and basil.
Uniqueness: 1-(Dimethoxymethyl)-2-(prop-2-en-1-yl)benzene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds like anethole and estragole. This uniqueness can influence its applications and effectiveness in various fields.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C12H16O2/c1-4-7-10-8-5-6-9-11(10)12(13-2)14-3/h4-6,8-9,12H,1,7H2,2-3H3 |
InChI Key |
HAOKZGYQFUTEGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


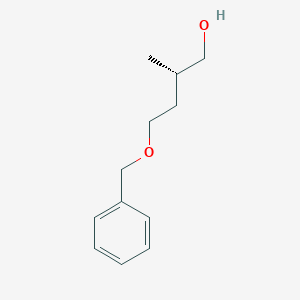
![[(1R)-2-Amino-1-methylethyl]dimethylamine dihydrochloride](/img/structure/B11751123.png)
![[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride](/img/structure/B11751124.png)
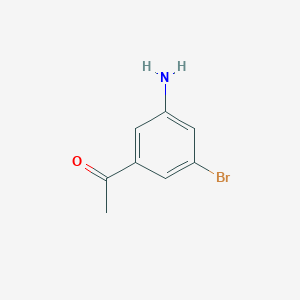
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)
![1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11751156.png)

![[2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
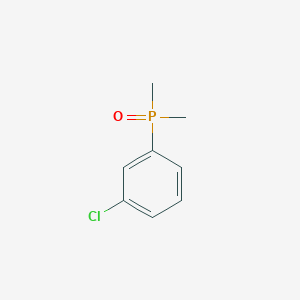
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)
![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)
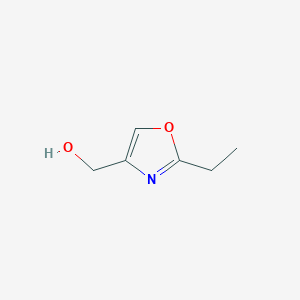
![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
